5-Nitropyrimidine-2,4,6-triol

Descripción general

Descripción

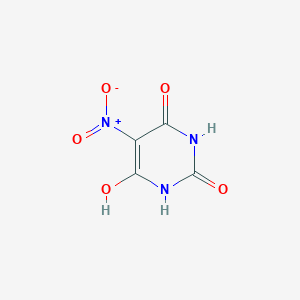

5-Nitropyrimidine-2,4,6-triol is a heterocyclic organic compound with the molecular formula C4H3N3O5 It is characterized by a pyrimidine ring substituted with a nitro group at the 5-position and hydroxyl groups at the 2, 4, and 6 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyrimidine-2,4,6-triol typically involves the nitration of pyrimidine derivatives. One common method is the nitration of pyrimidine with nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. This reaction proceeds under controlled temperature conditions to yield the desired nitro compound .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitropyrimidine-2,4,6-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of pyrimidine-2,4,6-trione derivatives.

Reduction: Formation of 5-aminopyrimidine-2,4,6-triol.

Substitution: Formation of various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

5-Nitropyrimidine-2,4,6-triol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable for:

- Oxidation Reactions : It can be oxidized to form pyrimidine-2,4,6-trione derivatives.

- Reduction Reactions : This compound can be reduced to yield 5-aminopyrimidine-2,4,6-triol.

- Substitution Reactions : It participates in substitution reactions to create various substituted pyrimidine derivatives.

Biological Research

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. Notable applications include:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are crucial for various biological processes.

- Neuroprotective Studies : Research indicates that derivatives of pyrimidine-2,4,6-triones exhibit neuroprotective properties in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). These compounds have been characterized for their ability to protect neuronal cells from cytotoxicity induced by mutant proteins .

Medicinal Chemistry

The compound has been explored for its therapeutic properties:

- Antimicrobial Activity : There is ongoing research into its effectiveness against various bacterial strains, including antibiotic-resistant ones.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms that warrant further exploration .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial processes:

- Advanced Materials Development : The compound can be used in the synthesis of advanced materials.

- Dyes and Pigments : It acts as a precursor in the production of dyes and pigments due to its chemical reactivity.

Case Study 1: Neuroprotective Properties

A high-throughput screening assay identified pyrimidine-2,4,6-trione derivatives as neuroprotective agents in ALS models. A library of approximately 50,000 small molecules was screened to find compounds that protect against cytotoxicity caused by mutant SOD1 proteins. The results indicated that these derivatives could significantly reduce protein aggregation associated with neurodegeneration .

Case Study 2: Antimicrobial Activity

Investigations into the antimicrobial properties of this compound derivatives revealed efficacy against Gram-positive bacteria. These findings suggest potential clinical applications in treating infections caused by resistant strains .

Mecanismo De Acción

The mechanism of action of 5-Nitropyrimidine-2,4,6-triol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

2,4,6-Trihydroxypyrimidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

5-Nitropyrimidine: Lacks hydroxyl groups, affecting its solubility and reactivity.

2,4,6-Triaminopyrimidine: Contains amino groups instead of hydroxyl groups, leading to different chemical properties and applications.

Uniqueness: 5-Nitropyrimidine-2,4,6-triol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Actividad Biológica

5-Nitropyrimidine-2,4,6-triol is a nitrogen-containing heterocyclic compound notable for its unique structure, which includes a pyrimidine ring substituted with a nitro group and three hydroxyl groups. This configuration imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 159.08 g/mol

- Structural Features :

- Pyrimidine core with two nitrogen atoms at positions 1 and 3.

- Hydroxyl groups located at positions 2, 4, and 6.

The presence of both nitro and hydroxyl groups enhances the compound's ability to participate in various chemical reactions, influencing its biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The nitro group is capable of participating in redox reactions, while the hydroxyl groups facilitate hydrogen bonding with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to observed biological effects such as:

- Antibacterial Activity : Exhibits notable antibacterial properties, particularly against gram-positive bacteria.

- Neuroprotective Effects : Potentially offers neuroprotection in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity. In vitro studies suggest that it effectively inhibits the growth of various gram-positive bacterial strains. The mechanism may involve interference with bacterial enzyme functions or cell wall synthesis.

Neuroprotective Effects

Research indicates that derivatives of pyrimidine compounds can provide neuroprotection. For instance, high-throughput screening assays have identified compounds similar to this compound that protect against neuronal death in ALS models . This suggests potential therapeutic applications in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrimidine-2,4,6-triol | Similar triol structure without the nitro group | Lacks antibacterial properties observed in 5-nitropyrimidine |

| 2-Aminopyrimidine | Contains an amino group instead of a nitro group | Exhibits different biological activities |

| 4-Hydroxypyrimidine | Hydroxylated pyrimidine without nitro substitution | Potentially less reactive than 5-nitropyrimidine |

| 5-Nitropyrimidine | Nitro substitution at position 5 | Similar reactivity but different hydroxyl patterns |

The uniqueness of this compound lies in its combination of multiple hydroxyl groups and a nitro group on the pyrimidine ring. This structural configuration enhances its reactivity and potential biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound against various bacterial strains. Results indicated significant inhibition zones in cultures treated with the compound compared to control groups.

- Neuroprotection in ALS Models : In research focusing on ALS treatment strategies, analogs of pyrimidine compounds were screened for neuroprotective effects. The results showed that certain derivatives exhibited low toxicity and high brain penetration capabilities .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the nitro or hydroxyl groups can significantly alter biological activity. This highlights the importance of structural integrity for maintaining efficacy against targeted biological pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Nitropyrimidine-2,4,6-triol, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Start with pyrimidine-2,4,6-triol as the precursor. Introduce nitro groups via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Step 2 : Monitor regioselectivity using TLC or HPLC to confirm nitro group placement at the 5-position. Adjust solvent polarity (e.g., DMF vs. acetic acid) to optimize intermediate stability .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield typically ranges 40–60% but depends on nitration efficiency and byproduct formation.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to resolve hydroxyl and nitro proton signals. Compare with computational predictions (DFT) for validation .

- Infrared Spectroscopy (IR) : Confirm nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS ensures molecular ion ([M+H]⁺) matches theoretical mass (±2 ppm).

- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) using single-crystal data .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in amber vials under inert atmosphere (argon) at –20°C to prevent nitro group degradation. Avoid exposure to light, moisture, or reducing agents .

- Conduct stability tests via accelerated aging (40°C/75% RH for 30 days) and monitor purity via HPLC .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the electronic effects of the nitro group in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate charge distribution (Mulliken charges) and HOMO-LUMO gaps to predict reactivity. Compare with experimental UV-Vis spectra for validation .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to explain solubility discrepancies observed in polar vs. nonpolar media .

Q. What strategies mitigate conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Controlled Biological Assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability. Include positive controls (e.g., 5-fluorouracil) .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate nitro group position with activity. Validate models via leave-one-out cross-validation .

Q. How can researchers address inconsistencies in nitro group reduction pathways during catalytic hydrogenation?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under varying pressures (1–5 bar H₂). Monitor intermediates via GC-MS to identify competing pathways (e.g., dehydroxylation vs. denitration) .

- Kinetic Studies : Use stopped-flow NMR to track reaction rates and identify rate-limiting steps (e.g., nitro → amine conversion) .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported pKa values for hydroxyl groups in this compound?

- Methodological Answer :

Propiedades

IUPAC Name |

6-hydroxy-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h(H3,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCCPGQUTWLKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549907 | |

| Record name | 6-Hydroxy-5-nitropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071306-40-5 | |

| Record name | 6-Hydroxy-5-nitropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.